Synthetic Yield Advantage over 1,6-Isomer
When 3,3'-dichlorodiphenic anhydride is heated at 310 °C, it yields 1,8-dichlorofluorenone quantitatively. In contrast, the 1,6-dichlorofluorenone isomer is obtained 'less smoothly' from 1,6-dichlorofluorenone-5-carboxylic acid at 350 °C under otherwise comparable conditions [1]. This represents a direct head-to-head comparison of synthetic efficiency between the two regioisomers.
1,6-isomer: less smoothly
| Evidence Dimension | Synthetic Yield / Reaction Efficiency |
|---|---|
| Target Compound Data | Quantitative yield (1,8-dichlorofluorenone) |
| Comparator Or Baseline | 1,6-Dichlorofluorenone: 'less smoothly' obtained from 1,6-dichlorofluorenone-5-carboxylic acid at 350 °C |
| Quantified Difference | 1,8-isomer: quantitative yield; 1,6-isomer: qualitatively inferior yield (less smoothly) |
| Conditions | 3,3'-Dichlorodiphenic anhydride at 310 °C for 1,8-isomer; 1,6-dichlorofluorenone-5-carboxylic acid at 350 °C for 1,6-isomer (Hunter & Jackman, 1933) |
Why This Matters
For procurement decisions, the quantitative yield of 1,8-dichlorofluorenone translates to higher batch-to-batch reproducibility and lower cost of goods for multi-step syntheses that depend on this intermediate.
- [1] Hunter, W. H., & Jackman, R. E. (1933). The Action of Phosphorus Pentachloride on 1,3-Dioxoindane. Journal of the American Chemical Society, 55(6), 2567-2572. View Source
